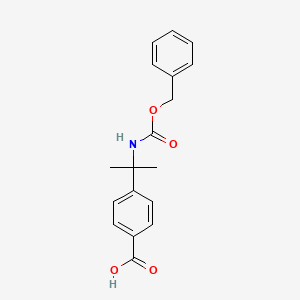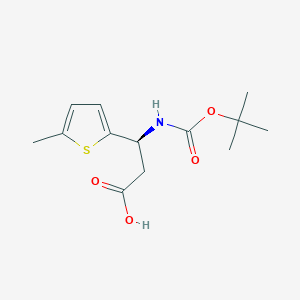
(S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid is a chiral compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and (S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Deprotection: Free amine derivative of the compound.
Applications De Recherche Scientifique
(S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The thiophene ring can participate in π-π interactions and electron transfer processes, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
(S)-3-((tert-butoxycarbonyl)amino)-3-(2-thienyl)propanoic acid: Similar structure but with a different substituent on the thiophene ring.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid is unique due to the presence of the Boc protecting group and the specific substitution pattern on the thiophene ring
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8-5-6-10(19-8)9(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clé InChI |
MFUAORVQWPTJAF-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(S1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(S1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)

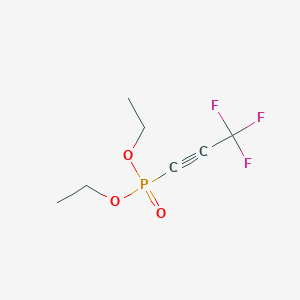
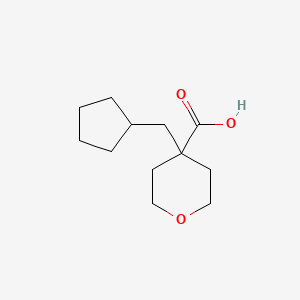
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

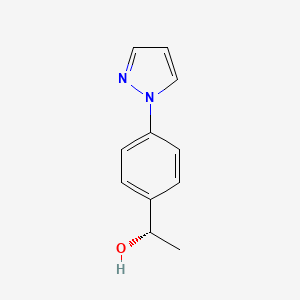
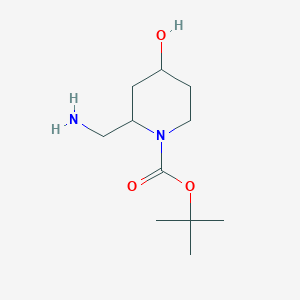
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)

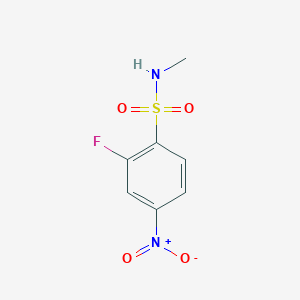
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
